molecular formula C21H19N3O4 B6063272 2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6063272
M. Wt: 377.4 g/mol
InChI Key: NKMGSYJOVGDKMM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-b][1,6]naphthyridine family, characterized by a fused bicyclic core with a 1,6-naphthyridine scaffold. Key structural features include:

  • Position 2: A 2-hydroxyethyl group, which introduces hydrogen-bonding capacity and hydrophilicity.
  • Position 8: A 4-methoxybenzyl substituent, contributing aromatic π-π interactions and modulating electronic properties via the electron-donating methoxy group.

The compound’s molecular weight is estimated at 423.4 g/mol (calculated), with a predicted LogP of ~2.5, indicating moderate lipophilicity.

Properties

IUPAC Name

8-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-28-15-4-2-14(3-5-15)13-24-9-7-19-17(21(24)27)12-16-18(22-19)6-8-23(10-11-25)20(16)26/h2-9,12,25H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMGSYJOVGDKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The key steps include the formation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the hydroxyethyl and methoxybenzyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrido[4,3-b][1,6]naphthyridine core.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the methoxybenzyl group could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Potential use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Properties
Target Compound 2-Hydroxyethyl Enhanced hydrophilicity; H-bond donor
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)... [] 2-Methoxyethyl Reduced H-bond capacity; increased lipophilicity (LogP ~1.8)
2-Cyclohexyl-8-(2-hydroxyethyl)... [] Cyclohexyl Bulky hydrophobic group; LogP ~3.0

Analysis :
The hydroxyethyl group in the target compound improves aqueous solubility compared to methoxyethyl or cyclohexyl analogs. However, the cyclohexyl derivative’s higher LogP may enhance membrane permeability .

Substituent Variations at Position 8

Compound Name Position 8 Substituent Key Properties
Target Compound 4-Methoxybenzyl Electron-donating methoxy group; aromatic interactions
8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one [] 8-Chlorobenzylidene Electron-withdrawing Cl; high drug-likeness score (surpassing acyclovir)
8-(Pyridin-2-ylmethyl)... [] Pyridin-2-ylmethyl Basic pyridine moiety; potential for metal coordination

Analysis :
The 4-methoxybenzyl group in the target compound balances electronic effects and hydrophobic interactions, whereas chloro-substituted analogs (e.g., ) may exhibit stronger electrophilic character, enhancing binding to biological targets .

Core Structure Modifications

Compound Class Core Structure Key Differences
Target Compound Pyrido[4,3-b][1,6]naphthyridine Stable conjugation; planar aromatic core
Benzo[b]thieno[3,2-h]-1,6-naphthyridine [] Thieno-fused naphthyridine Sulfur atom introduces polarizability
Thiazolo[2,3-f][1,6]naphthyridin-4-ium [] Thiazole-fused naphthyridine Charged sulfur moiety; reactive sites

Analysis: The pyrido core in the target compound offers greater stability compared to thieno or thiazolo analogs, which may undergo redox or nucleophilic reactions (e.g., methylation in ) .

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